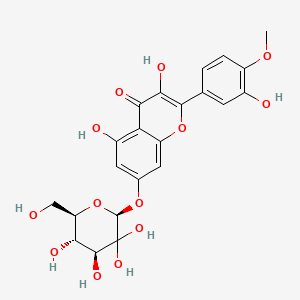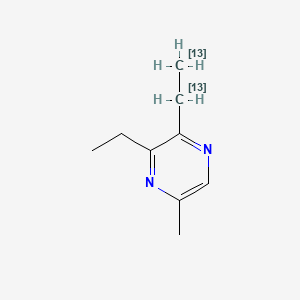
2,3-Diethyl-5-methylpyrazine-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethyl-5-methylpyrazine-13C2: is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The labeling with carbon-13 makes it particularly useful in various research applications, including tracer studies and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-5-methylpyrazine-13C2 typically involves the incorporation of carbon-13 into the pyrazine structure. One common method is the reaction of 2,3-diethyl-5-methylpyrazine with a carbon-13 labeled reagent. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope without altering the chemical structure of the pyrazine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopes and ensure the safety and efficiency of the production.
化学反应分析
Types of Reactions: 2,3-Diethyl-5-methylpyrazine-13C2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may yield dihydropyrazines.
科学研究应用
2,3-Diethyl-5-methylpyrazine-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and degradation of pyrazine derivatives in food products.
作用机制
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-13C2 involves its incorporation into various chemical and biological pathways due to its carbon-13 labeling. This labeling allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research.
相似化合物的比较
2,5-Dimethylpyrazine: Another pyrazine derivative with two methyl groups.
Tetramethylpyrazine: A pyrazine derivative with four methyl groups.
2,3-Diethylpyrazine: A pyrazine derivative with two ethyl groups.
Comparison: 2,3-Diethyl-5-methylpyrazine-13C2 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. This labeling allows for specific applications in tracer studies and metabolic research that are not possible with non-labeled compounds. Additionally, the specific substitution pattern (diethyl and methyl groups) provides distinct chemical and physical properties compared to other pyrazine derivatives.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
152.21 g/mol |
IUPAC 名称 |
3-ethyl-2-(1,2-13C2)ethyl-5-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChI 键 |
PSINWXIDJYEXLO-VFZPYAPFSA-N |
手性 SMILES |
CCC1=NC(=CN=C1[13CH2][13CH3])C |
规范 SMILES |
CCC1=NC=C(N=C1CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
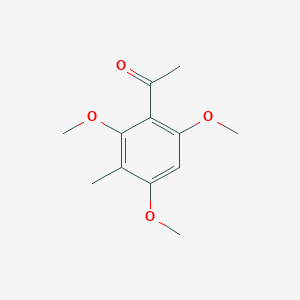
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
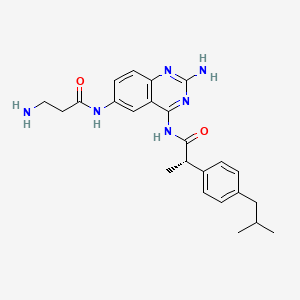

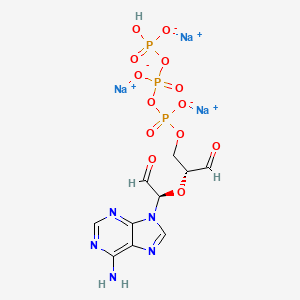
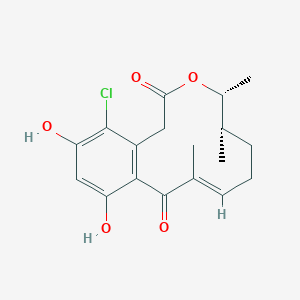
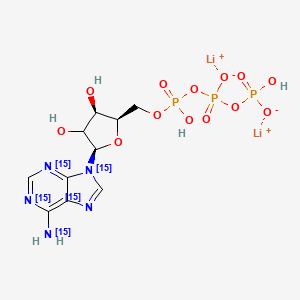
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)
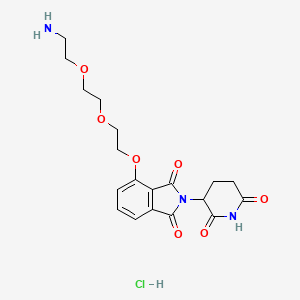
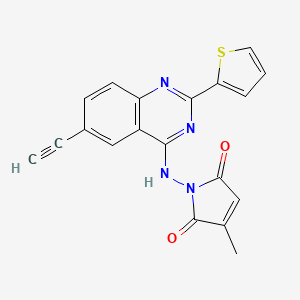
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
